molecular formula C22H29ClO5 B1664502 Alclometasone CAS No. 67452-97-5

Alclometasone

Cat. No. B1664502
CAS RN: 67452-97-5
M. Wt: 408.9 g/mol
InChI Key: FJXOGVLKCZQRDN-NJCFBWGQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alclometasone is a synthetic corticosteroid used for topical dermatologic purposes . It is primarily used as an anti-inflammatory, antipruritic, antiallergic, antiproliferative, and vasoconstrictive agent . It is available in two forms: Alclometasone Dipropionate Cream USP, 0.05% and Alclometasone Dipropionate Ointment USP, 0.05% .


Molecular Structure Analysis

Alclometasone dipropionate, USP is chemically represented as C28H37ClO7 . It has a molecular weight of 521.04 g/mol . It is a white to almost white crystalline powder, sparingly soluble in alcohol, acetone, ethyl acetate, and acetonitrile .


Physical And Chemical Properties Analysis

Alclometasone is a white to almost white crystalline powder . It is sparingly soluble in alcohol, acetone, ethyl acetate, and acetonitrile .

Scientific Research Applications

1. Pathological Scar Prevention and Treatment

  • Summary of Application : Alclometasone, a type of corticosteroid, is used in the prevention and treatment of pathological scars, which are fibroproliferative skin disorders resulting from abnormal skin repair following skin injury or infection . These scars may cause cosmetic disfigurement and functional impairments, along with subjective symptoms including pain and pruritus that significantly affect patients’ quality of life .
  • Results or Outcomes : The intralesional injection of corticosteroid is the most common method used in clinical practice that can achieve effective results for reduction of scar formation and volume, and relieve patients’ subjective symptoms including pruritus and pain .

2. Corticosteroid-responsive Dermatoses

  • Summary of Application : Alclometasone is a synthetic glucocorticoid steroid used topically in dermatology as an anti-inflammatory, antipruritic, antiallergic, antiproliferative and vasoconstrictive agent . It is used to relieve the symptoms of corticosteroid-responsive dermatoses .
  • Methods of Application : Alclometasone is applied topically to the affected area . It works by binding to the corticosteroid receptor, and this complex migrates to the nucleus where it binds to different glucocorticoid response elements on the DNA . This in turn enhances and represses various genes, especially those involved in inflammatory pathways .
  • Results or Outcomes : Alclometasone is effective in relieving the symptoms of corticosteroid-responsive dermatoses .

3. Atopic Dermatitis

  • Summary of Application : Alclometasone is used to relieve the symptoms of atopic dermatitis, a condition that causes red, itchy skin .
  • Methods of Application : Alclometasone is applied topically to the affected area . It works by binding to the corticosteroid receptor, and this complex migrates to the nucleus where it binds to different glucocorticoid response elements on the DNA . This in turn enhances and represses various genes, especially those involved in inflammatory pathways .
  • Results or Outcomes : Alclometasone is effective in relieving the symptoms of atopic dermatitis .

4. Psoriasis

  • Summary of Application : Alclometasone is used to relieve the symptoms of psoriasis, a skin disorder that causes skin cells to multiply up to 10 times faster than normal .
  • Methods of Application : Alclometasone is applied topically to the affected area . It works by binding to the corticosteroid receptor, and this complex migrates to the nucleus where it binds to different glucocorticoid response elements on the DNA . This in turn enhances and represses various genes, especially those involved in inflammatory pathways .
  • Results or Outcomes : Alclometasone is effective in relieving the symptoms of psoriasis .

5. Allergic Dermatitis

  • Summary of Application : Alclometasone is used to relieve the symptoms of allergic dermatitis, a skin condition that causes inflammation and itching as a result of an allergic reaction .
  • Methods of Application : Alclometasone is applied topically to the affected area . It works by binding to the corticosteroid receptor, and this complex migrates to the nucleus where it binds to different glucocorticoid response elements on the DNA . This in turn enhances and represses various genes, especially those involved in inflammatory pathways .
  • Results or Outcomes : Alclometasone is effective in relieving the symptoms of allergic dermatitis .

6. Contact Dermatitis

  • Summary of Application : Alclometasone is used to relieve the symptoms of contact dermatitis, a skin condition that occurs when the skin comes into contact with certain substances, causing an allergic reaction .
  • Methods of Application : Alclometasone is applied topically to the affected area . It works by binding to the corticosteroid receptor, and this complex migrates to the nucleus where it binds to different glucocorticoid response elements on the DNA . This in turn enhances and represses various genes, especially those involved in inflammatory pathways .
  • Results or Outcomes : Alclometasone is effective in relieving the symptoms of contact dermatitis .

Safety And Hazards

Alclometasone should not be used on the face, underarms, or the groin area unless directed by a doctor . It should not be used for more than 3 weeks in children . It should not be used in children younger than 1 year of age . Pregnant or breastfeeding women should consult their doctor before using Alclometasone .

properties

IUPAC Name

(7R,8S,9S,10R,11S,13S,14S,16R,17R)-7-chloro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29ClO5/c1-11-6-14-18-15(23)8-12-7-13(25)4-5-20(12,2)19(18)16(26)9-21(14,3)22(11,28)17(27)10-24/h4-5,7,11,14-16,18-19,24,26,28H,6,8-10H2,1-3H3/t11-,14+,15-,16+,18-,19+,20+,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJXOGVLKCZQRDN-PHCHRAKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3C(CC4=CC(=O)C=CC4(C3C(CC2(C1(C(=O)CO)O)C)O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3[C@@H](CC4=CC(=O)C=C[C@@]4([C@H]3[C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60867277
Record name Alclometasone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60867277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Alclometasone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014385
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble, 1.37e-01 g/L
Record name Alclometasone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00240
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Alclometasone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014385
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The mechanism of the anti-inflammatory activity of the topical steroids, in general, is unclear. However, corticosteroids are thought to act by the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins. It is postulated that these proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid. Arachidonic acid is released from membrane phospholipids by phospholipase A2. Alclometasone initially binds the corticosteroid receptor. This complex migrates to the nucleus where it binds to different glucocorticoid response elements on the DNA. This in turn enhances and represses various genes, especially those involved in inflammatory pathways.
Record name Alclometasone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00240
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Alclometasone

CAS RN

67452-97-5, 66734-13-2
Record name Alclometasone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67452-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alclometasone [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067452975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alclometasone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00240
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Alclometasone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60867277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALCLOMETASONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/136H45TB7B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Alclometasone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014385
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Alclometasone
Reactant of Route 2
Alclometasone
Reactant of Route 3
Alclometasone
Reactant of Route 4
Alclometasone
Reactant of Route 5
Alclometasone
Reactant of Route 6
Alclometasone

Citations

For This Compound
1,160
Citations
K Kisiel, A Kaszuba - … and Allergology/Postępy Dermatologii i Alergologii, 2011 - termedia.pl
… effect on skin hydration which makes alclometasone the glucocorticosteroid of choice in … Adverse reactions to alclometasone are rare and usually mild and transient. Alclometasone …
Number of citations: 10 www.termedia.pl
A Aggerwal, S Maddin - Journal of International Medical …, 1982 - journals.sagepub.com
In a parallel group design, and using a ‘blind evaluator’ technique, alclometasone cream 0·05% and clobetasone butyrate cream 0·5% applied twice a day for 21 days were compared …
Number of citations: 11 journals.sagepub.com
C Thornfeldt, RC Cornell… - Journal of international …, 1985 - journals.sagepub.com
… alclometasone dipropionate cream 0·05% was examined under stringent test conditions. The risk of HPA suppression in this study was tested by applying alclometasone … alclometasone …
Number of citations: 11 journals.sagepub.com
JA Kaduk, AM Gindhart, TN Blanton - Powder Diffraction, 2020 - cambridge.org
The crystal structures of two forms of alclometasone dipropionate have been solved and refined using a single synchrotron X-ray powder diffraction pattern and optimized using density …
Number of citations: 7 www.cambridge.org
A Lassus - Journal of international medical research, 1983 - journals.sagepub.com
… The results of this study indicate that alclometasone dipropionate is as safe as hydrocortisone butyrate and more effective in reducing disease signs and symptoms; thus, alclometasone …
Number of citations: 36 journals.sagepub.com
T SUGAI - Skin research, 1986 - jstage.jst.go.jp
ヒトにおける 0.1% S-3460 (Alclometasone dipropionate) 軟膏の安全性を 0.1% Hydrocortisone 17-butyrate 軟膏を対照として比較検討した. すなわち, 健康成人男子 8 名を 2 群に分け, 30g1 日 …
Number of citations: 2 www.jstage.jst.go.jp
GE Pakes, AR Kamm - Topical Corticosteroids, 1992 - karger.com
… at positions 17 and 21 of the alclometasone molecule enhances topical anti-… alclometasone is much more potent than alclometasone itself [2, 3]. The chemical name of alclometasone …
Number of citations: 1 karger.com
A Lassus - International journal of dermatology, 1984 - Wiley Online Library
… efficacy and safety of alclometasone dipropionate cream 0.05% … was 85% for alclometasone dipropionate-treated patients … cleared in 9 of 22 alclometasone dipropionate-treated patients …
Number of citations: 18 onlinelibrary.wiley.com
P Frost, SN Horwitz - Journal of International Medical …, 1982 - journals.sagepub.com
This was a double-blind, randomized, parallel-groups comparison of alclometasone dipropionate and desonide ointments (0·05%) applied twice daily without occlusion for 3 weeks by …
Number of citations: 14 journals.sagepub.com
ME Freeze, EA Balogh, A Cline… - Pediatric …, 2021 - Wiley Online Library
… to 0% for halobetasol and alclometasone, or rates lower than could be detected by our study. … Clobetasol, halobetasol, and alclometasone were not prescribed in the 8 to 18-year cohort. …
Number of citations: 2 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.